

# [Compound Name] chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Imatinib: Chemical Structure, Properties, and Experimental Analysis

### Introduction

Imatinib, sold under the trade name Gleevec® among others, is a pioneering small molecule kinase inhibitor that has transformed the treatment of specific cancers.[1] Developed as a targeted therapy, it selectively inhibits tyrosine kinases that are critical for the proliferation and survival of certain cancer cells.[2][3] This guide provides a comprehensive overview of Imatinib's chemical structure, its physicochemical, pharmacokinetic, and pharmacodynamic properties, and detailed protocols for its experimental analysis. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

## **Chemical Structure and Physicochemical Properties**

Imatinib is a 2-phenylaminopyrimidine derivative.[1] Its structure allows it to specifically bind to the ATP-binding pocket of certain tyrosine kinases, thereby inhibiting their activity.[4]

- IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- Chemical Formula: C29H31N7O

The key physicochemical properties of Imatinib are summarized in the table below.



| Property                        | Value                | Reference |
|---------------------------------|----------------------|-----------|
| Molecular Weight                | 493.60 g/mol         |           |
| Melting Point                   | 211-213 °C (base)    | -         |
| ~226 °C (mesylate salt, α-form) |                      |           |
| ~217 °C (mesylate salt, β-form) | <del>-</del>         |           |
| рКа                             | pKa1: 8.07           |           |
| pKa2: 3.73                      |                      | -         |
| Solubility (Mesylate Salt)      | >100 g/L (at pH 4.2) |           |
| 49 mg/L (at pH 7.4)             |                      | -         |

## **Pharmacokinetics**

Imatinib is administered orally and is well-absorbed. Its pharmacokinetic profile supports oncedaily dosing.



| Parameter                          | Value                                                | Ref          |
|------------------------------------|------------------------------------------------------|--------------|
| Bioavailability                    | 98%                                                  |              |
| Time to Peak Concentration (Tmax)  | 2-4 hours                                            |              |
| Plasma Protein Binding             | ~95% (primarily to albumin and α1-acid glycoprotein) | _            |
| Metabolism                         | Primarily hepatic, via CYP3A4 and CYP3A5 enzymes     | _            |
| Major Active Metabolite            | N-desmethyl derivative<br>(CGP74588)                 | -            |
| Elimination Half-Life              | ~18 hours (Imatinib)                                 | <del>.</del> |
| ~40 hours (CGP74588<br>metabolite) |                                                      | •            |
| Route of Elimination               | Primarily as metabolites in feces                    |              |

## **Pharmacodynamics and Mechanism of Action**

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. This action blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.

## **Target Kinases and Inhibitory Activity**

Imatinib is highly selective for a small number of kinases. Its primary targets are BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR). Mutations in the kinase domain of these targets can lead to resistance.



| Target Kinase | IC50 Value                   | Context                                                              | Reference |
|---------------|------------------------------|----------------------------------------------------------------------|-----------|
| c-ABL         | 0.4 μΜ                       | Kinase activity inhibition                                           |           |
| BCR-ABL       | >1 μM (trough concentration) | Required for hematologic response in CML                             | _         |
| c-KIT         | -                            | Inhibits proliferation in<br>GIST cells with<br>activating mutations | _         |
| PDGFR         | -                            | Inhibits PDGF-<br>mediated cellular<br>events                        |           |

Note: IC<sub>50</sub> values can vary depending on the specific assay conditions and cell lines used.

## **Signaling Pathway Inhibition**

In Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives leukemogenesis. Imatinib binds to the inactive conformation of the ABL kinase domain, preventing its phosphorylation of substrate proteins. This blocks multiple downstream pathways, including the Ras/MAPK pathway (regulating proliferation) and the PI3K/AKT pathway (regulating apoptosis), ultimately leading to the apoptosis of BCR-ABL-positive cells.





#### Click to download full resolution via product page

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream proliferation and survival pathways.

## **Experimental Protocols**

This section details common methodologies used to characterize the activity of Imatinib.

## Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction to determine the inhibitory effect of a compound.

- 1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35.
- Kinase: Prepare a working solution of the target kinase (e.g., ABL1) in Kinase Buffer.



- Substrate: Prepare a working solution of a suitable peptide substrate (e.g., Abltide) in Kinase Buffer.
- ATP: Prepare a working solution of ATP in Kinase Buffer at a concentration near the Km for the target kinase.
- Test Compound: Prepare serial dilutions of Imatinib in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

#### 2. Kinase Reaction:

- Add 5 μL of the Imatinib dilution or vehicle (control) to the wells of a 384-well plate.
- Add 10 μL of the kinase/substrate mixture to each well.
- Initiate the reaction by adding 10 μL of the ATP solution to each well.
- Incubate the plate at room temperature for 60 minutes.

#### 3. ADP Detection:

- Add 25 µL of an ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 μL of a Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
- Incubate for 30 minutes at room temperature.

#### 4. Data Analysis:

- Measure luminescence using a plate reader.
- The luminescent signal is proportional to the ADP produced and thus to kinase activity.
- Calculate the percent inhibition for each Imatinib concentration relative to the vehicle control.



• Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

## **Protocol: Cell Viability Assay (MTT Assay)**

This protocol assesses the effect of Imatinib on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

- 1. Cell Seeding:
- Culture BCR-ABL positive cells (e.g., K562) and a control cell line in appropriate media.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of media.
- Incubate for 24 hours to allow cells to attach.
- 2. Compound Treatment:
- Prepare serial dilutions of Imatinib (e.g., 0.3–200 μM) in the cell culture medium.
- Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the various lmatinib concentrations. Include a vehicle-only control.
- Incubate the plate for 48-72 hours.
- 3. MTT Addition:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 μL of the MTT solution to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- 4. Formazan Solubilization and Measurement:







- Add 100 μL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 15 minutes.
- Measure the absorbance at 570 nm using a microplate reader.
- 5. Data Analysis:
- Subtract the background absorbance from a blank well (media and MTT only).
- Calculate the percentage of cell viability for each concentration compared to the vehicletreated control cells.
- Determine the IC<sub>50</sub> value by plotting cell viability against the logarithm of Imatinib concentration.





Click to download full resolution via product page

Caption: Workflow for determining cell viability and IC50 values using the MTT assay.



## Protocol: Quantification of Imatinib in Human Plasma by LC-MS/MS

This protocol provides a method for the accurate quantification of Imatinib for pharmacokinetic studies.

- 1. Sample Preparation (Solid Phase Extraction):
- Thaw plasma samples at room temperature.
- To 200 μL of plasma, add an internal standard (e.g., deuterium-labeled Imatinib, Imatinib-D4).
- Vortex mix for 30 seconds.
- Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elute Imatinib and the internal standard with a strong organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
- 2. LC-MS/MS Conditions:
- LC Column: C18 reverse-phase column (e.g., XTerra® RP18, 150 mm × 4.6 mm, 5 μm).
- Mobile Phase: A gradient of ammonium formate buffer and methanol.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with a turbo ion spray source, operated in positive ion mode.



- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Imatinib: m/z 494.1 → 394.1
  - Imatinib-D4 (IS): m/z 498.1 → 398.2
- 3. Data Analysis:
- Integrate the peak areas for both Imatinib and the internal standard.
- Calculate the peak area ratio (Imatinib / Internal Standard).
- Generate a calibration curve by plotting the peak area ratio against the known concentrations of Imatinib standards.
- Determine the concentration of Imatinib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
- Use this concentration data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using noncompartmental analysis software.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib: a selective tyrosine kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [[Compound Name] chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12380052#compound-name-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com